molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

Cat. No. B2897260
CAS RN: 2044901-63-3
M. Wt: 210.14
InChI Key: MPNZCOCKVJDSKN-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” likely belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclic structure that is made up of a three-ring system with nine atoms, and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, similar compounds, such as those based on 9-borabicyclo[3.3.1]nonane (9-BBN), have been developed for Suzuki–Miyaura coupling reactions .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, similar compounds have been used in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Acaricidal Activity

Derivatives of bicyclo[3.3.1]nonane have been explored for their potential as acaricides, which are agents that kill ticks and mites. A related compound was found to exhibit weak acaricidal activity, suggesting that “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” could be investigated for similar uses .

Synthesis of Azabicyclo Nonane Derivatives

The compound may serve as a precursor in the synthesis of various 3-azabicyclo[3.3.1]nonane derivatives, which are synthetically attractive due to their potential applications in pharmaceuticals and materials science .

Asymmetric Catalysis

Bicyclo[3.3.1]nonane derivatives are attractive for use in asymmetric catalysis, which is a type of catalysis that can produce chiral molecules preferentially. This application is crucial in the production of enantiomerically pure pharmaceuticals .

Anticancer Research

Some bicyclo[3.3.1]nonane derivatives have shown promise as potent anticancer entities, indicating that “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” could be explored for its efficacy against cancer cells .

Ion Receptors

These compounds have also been used as ion receptors, which can selectively bind to specific ions, making them useful in sensor technology and environmental monitoring .

Metallocycles Construction

The structural features of bicyclo[3.3.1]nonane derivatives make them suitable for constructing metallocycles, which are cyclic metal-containing molecules with potential applications in materials science and catalysis .

Future Directions

While specific future directions for “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, research into similar compounds continues to be an active area of study . For example, synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives continue to provide insights into their potential applications .

Mechanism of Action

Target of Action

The primary targets of 5-(Chloromethyl)-1-azabicyclo[33Compounds with similar azabicyclo structures, such as acynonapyr, have been found to exhibit high activity against spider mite species in the genera tetranychus and panonychus .

Mode of Action

For instance, nonempirical calculations suggest that 3,7-dimethyl-3,7-diaza compounds are generally more prone to adopt the “chair-boat” (CB) conformation .

Biochemical Pathways

The biochemical pathways affected by 5-(Chloromethyl)-1-azabicyclo[33The synthesis of similar azabicyclo compounds has been discussed , which could potentially provide insights into the biochemical pathways they might affect.

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been reported to exhibit high activity against certain mite species .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been used in various environments, including vegetables, tea, citrus, cut flowers, almond, pome fruit, hops, and turf .

properties

IUPAC Name

5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZCOCKVJDSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

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